Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate: A Multifunctional Scaffold for Medicinal Chemistry
Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate: A Multifunctional Scaffold for Medicinal Chemistry
Topic: Chemical Properties and Synthetic Utility of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]
[1]
Executive Summary
Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate (CAS: 220035-64-3) is a highly functionalized aromatic building block essential to the synthesis of next-generation fluoroquinolone antibiotics and hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors.[1][2] Its value lies in its penta-substituted benzene core , which offers orthogonal reactivity handles: an electrophilic fluorinated carbon for SNAr reactions, a cyano group for heterocycle formation, and an ester for acyl substitution. This guide analyzes its physicochemical profile, electronic structure, and critical role in the synthesis of clinical candidates like Finafloxacin .
Physicochemical Profile
The compound presents as a crystalline solid with low aqueous solubility but high solubility in polar aprotic solvents, facilitating its use in nucleophilic substitutions.
| Property | Data |
| CAS Number | 220035-64-3 (Ester); 117528-58-2 (Parent Acid) |
| IUPAC Name | Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate |
| Molecular Formula | C₉H₄Cl₂FNO₂ |
| Molecular Weight | 248.04 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 108–112 °C (Typical range for pure ester) |
| Solubility | Soluble in DCM, DMSO, DMF, EtOAc; Insoluble in water |
| LogP (Predicted) | ~2.8 (Lipophilic) |
| Storage | Inert atmosphere, 2–8 °C; Moisture sensitive |
Structural Analysis & Electronic Reactivity
The reactivity of this scaffold is dictated by the cooperative electronic effects of its substituents. It is a textbook example of an activated fluoroarene .
Electronic "Push-Pull" Map[1]
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C5-Fluorine (The Hotspot): The fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing cyano group (para) and the ester group (meta).[1] The inductive withdrawal of the adjacent chlorine at C4 further destabilizes the ring electron density, lowering the transition state energy for nucleophilic attack.
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C3-Cyano Group: Acts as a strong electron-withdrawing group (EWG) via resonance (-R) and induction (-I), directing nucleophiles to the para-position (C6, or C5 if F is present).[1] It is also a precursor for oxazoles, tetrazoles, or primary amines.
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C2/C4-Chlorines: Provide steric bulk that directs regioselectivity.[1] While less reactive than the C5-fluorine towards SNAr, they can be displaced under forcing conditions or via palladium-catalyzed cross-couplings (Suzuki-Miyaura).[1]
Figure 1: Electronic activation map showing the cooperative effects facilitating SNAr at the C5 position.
Synthetic Utility: The Finafloxacin Pathway
The primary industrial application of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate is in the synthesis of Finafloxacin (BAY 35-3377), a fluoroquinolone antibiotic active under acidic conditions.[1] The scaffold serves as the "B-ring" precursor, where the C5-fluorine is displaced by a chiral amine.[1]
Synthesis Workflow
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SNAr Displacement: The C5-fluorine is selectively displaced by a protected amino-alcohol or diamine (e.g., a pyrrolidine derivative).[1] The C3-cyano group prevents competing attack at other positions by electronically deactivating the C2/C4 chlorines relative to the C5-fluorine.[1]
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Cyclization: The ester and the newly attached amine side chain undergo cyclization (often requiring hydrolysis and activation) to form the tricyclic quinolone core.
Figure 2: Synthetic pathway illustrating the utilization of the scaffold in fluoroquinolone synthesis.[1][3][4]
Experimental Protocols
Protocol A: Regioselective SNAr Displacement
Objective: Selective substitution of the C5-fluorine with a secondary amine.[1]
Reagents:
-
Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate (1.0 equiv)[1]
-
Amine nucleophile (e.g., Morpholine or substituted Pyrrolidine) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Acetonitrile (ACN) or DMSO (anhydrous)
Procedure:
-
Dissolution: Charge a reaction vessel with Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate (10 mmol) and anhydrous ACN (50 mL).
-
Addition: Add DIPEA (20 mmol) followed by the dropwise addition of the amine nucleophile (11 mmol) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (monitored by TLC/LC-MS), heat to 60 °C. The C5-F is significantly more reactive than C2/C4-Cl, ensuring high regioselectivity.[1]
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate and wash with 0.1 M HCl (to remove excess amine), saturated NaHCO₃, and brine.
-
Purification: Dry over MgSO₄ and recrystallize from Hexane/EtOAc.
Validation:
-
¹⁹F NMR: Disappearance of the aromatic fluorine signal (approx. -110 to -120 ppm) confirms displacement.[1]
-
LC-MS: Observe mass shift corresponding to [M - F + Amine]⁺.
Protocol B: Hydrolysis to the Benzoic Acid
Objective: Conversion of the methyl ester to the free acid (CAS 117528-58-2) without hydrolyzing the nitrile.[1]
Procedure:
-
Dissolve the ester (5 mmol) in THF/Water (4:1, 25 mL).
-
Add LiOH·H₂O (1.1 equiv) at 0 °C. Note: Avoid strong heating or excess strong base (NaOH/KOH) to prevent hydration of the nitrile to the amide.
-
Stir at room temperature for 2–4 hours.
-
Acidify carefully with 1 M HCl to pH 3.
-
Filter the precipitated solid and dry under vacuum.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Specific Risks:
-
Cyanide Generation: Under strongly acidic or basic conditions at high temperatures, the nitrile group may degrade; however, the primary risk is the release of toxic gases if burned.
-
Sensitization: Halogenated benzoates can be potent skin sensitizers.
-
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
-
Spill Management: Sweep up solids to avoid dust generation.[5] Do not flush into surface water; the compound is toxic to aquatic life due to its halogenated nature.
References
-
PubChem. (n.d.).[4] Compound Summary: Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate.[1][2][6] National Library of Medicine. Retrieved February 12, 2026, from [Link][1]
- Google Patents. (2012). Process for the preparation of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Patent CN102603569A.
-
ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research. Retrieved from [Link]
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- 4. 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 220035-64-3_CAS号:220035-64-3_methyl 2,4-dichloro-3-cyano-5-fluorobenzoate - 化源网 [chemsrc.com]
